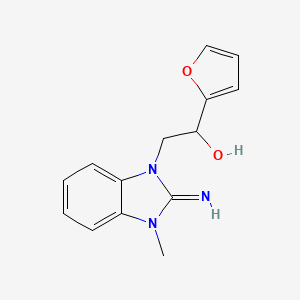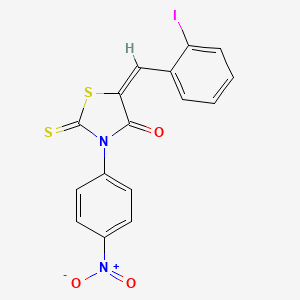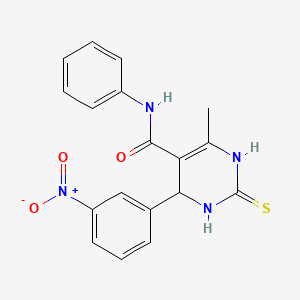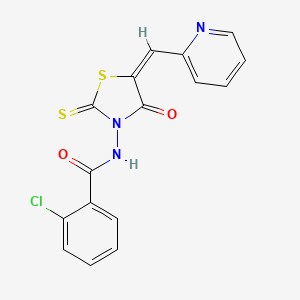![molecular formula C19H17N3O4 B11683305 (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11683305.png)
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[5-(3-Nitrophenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile: is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a furan ring, a piperidine moiety, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Formation of the Piperidine Moiety: The piperidine ring is synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Coupling Reactions: The final step involves coupling the furan ring with the piperidine moiety and the nitrile group under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas and palladium catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[5-(3-Nitrophenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the furan and piperidine rings provide structural stability and facilitate binding to target sites. The nitrile group can act as a reactive site for further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-[5-(4-Nitrophenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile: Similar structure but with a different position of the nitro group.
(2E)-3-[5-(3-Chlorophenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile: Chlorine substituent instead of a nitro group.
(2E)-3-[5-(3-Methylphenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitri: le: Methyl substituent instead of a nitro group.
Uniqueness
- The presence of the nitrophenyl group in (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile imparts unique electronic properties, making it distinct from its analogs.
- The combination of the furan ring and the piperidine moiety provides a unique scaffold for potential bioactivity and material properties.
Eigenschaften
Molekularformel |
C19H17N3O4 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H17N3O4/c20-13-15(19(23)21-9-2-1-3-10-21)12-17-7-8-18(26-17)14-5-4-6-16(11-14)22(24)25/h4-8,11-12H,1-3,9-10H2/b15-12+ |
InChI-Schlüssel |
CETDLJFZMGMQLP-NTCAYCPXSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11683222.png)


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-3-hydroxy-1-benzothiophene-2-carbohydrazide](/img/structure/B11683233.png)

![(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683242.png)
![dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11683244.png)
![4-({[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11683247.png)


![3-[4-(Benzyloxy)phenyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11683265.png)

![2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11683280.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11683288.png)
